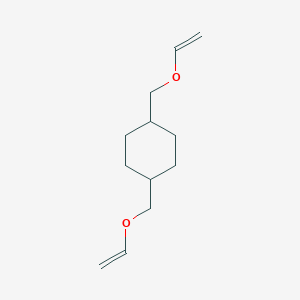

1,4-Bis((vinyloxy)methyl)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(ethenoxymethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-4,11-12H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNSRQYYCSXZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC1CCC(CC1)COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151543-64-5 | |

| Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151543-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0044604 | |

| Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-75-6 | |

| Record name | 1,4-Cyclohexanedimethanol divinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,4-bis((ethenyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017351756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-bis[(ethenyloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis[(ethenyloxy)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(vinyloxy)methyl]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-1,4-bis[(ethenyloxy)methyl]cyclohexane; (1s,4s)-1,4-bis[(ethenyloxy)methyl]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane: A Versatile Monomer for Advanced Material Applications

Introduction

1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE), is a cycloaliphatic divinyl ether monomer that has garnered significant interest in the field of polymer science.[1] Its unique chemical structure, featuring a rigid cyclohexane core flanked by two reactive vinyl ether groups, imparts a desirable combination of properties to the polymers derived from it. This guide provides a comprehensive overview of the chemical and physical properties of 1,4-bis((vinyloxy)methyl)cyclohexane, its synthesis, polymerization behavior, and its applications, particularly in the realm of high-performance coatings, adhesives, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monomer.

Core Chemical and Physical Properties

1,4-Bis((vinyloxy)methyl)cyclohexane is a colorless to light yellow liquid with a mild odor.[2] The presence of the cyclohexane ring provides thermal stability and mechanical strength, while the vinyl ether functionalities are highly susceptible to cationic polymerization, allowing for rapid curing and cross-linking.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 17351-75-6 | [1] |

| Molecular Formula | C₁₂H₂₀O₂ | [4] |

| Molecular Weight | 196.29 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 126 °C at 14 mmHg; 252.66 °C at 760 mmHg | [1][2] |

| Density | 0.919 - 0.95 g/mL at 20-25 °C | [1][3] |

| Refractive Index (n20/D) | 1.472 | [5] |

| Flash Point | 112.5 - 113 °C | [2][3] |

| Water Solubility | Insoluble (24.5 mg/L at 20 °C) | [3] |

| Melting Point | 6 °C | [6] |

Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane

The primary route for the synthesis of 1,4-bis((vinyloxy)methyl)cyclohexane is the vinylation of its precursor, 1,4-cyclohexanedimethanol.[3] The Williamson ether synthesis is a commonly employed method for this transformation.[7]

Conceptual Workflow for Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane.

Experimental Protocol: Williamson Ether Synthesis

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

1,4-Cyclohexanedimethanol (1.0 eq)

-

Sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

-

Vinyl bromide (solution in THF or as a gas) (excess)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.

-

Deprotonation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a nitrogen atmosphere. 1,4-Cyclohexanedimethanol, dissolved in anhydrous THF, is then added dropwise to the stirred suspension at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Vinylation: The reaction mixture is cooled to 0 °C, and a solution of vinyl bromide in THF is added dropwise. After the addition is complete, the mixture is stirred at room temperature for several hours or until TLC/GC-MS analysis indicates the completion of the reaction.

-

Workup: The reaction is cautiously quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure 1,4-bis((vinyloxy)methyl)cyclohexane.

Cationic Polymerization

The vinyl ether groups of 1,4-bis((vinyloxy)methyl)cyclohexane are highly reactive towards cationic polymerization, which can be initiated by either thermal or photoinitiators.[1][3] This reactivity allows for rapid curing, making it an ideal monomer for applications such as UV-curable coatings and inks.[8]

Mechanism of Cationic Polymerization

Caption: Cationic Polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane.

Initiation Systems

Photoinitiators:

-

Iodonium Salts: Diaryliodonium salts (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate) are commonly used photoinitiators that generate a strong Brønsted acid upon UV irradiation, which then initiates the polymerization.

Thermal Initiators:

-

Sulfonium Salts: Alkylsulfonium salts can thermally decompose to generate an acid that initiates polymerization.[3]

-

Benzenesulfonic Acid Esters: These compounds can also be used as thermal cationic initiators.[3]

Experimental Protocol: UV-Cured Cationic Polymerization

Disclaimer: This is a representative protocol and should be adapted and optimized based on the specific application and equipment.

Materials:

-

1,4-Bis((vinyloxy)methyl)cyclohexane

-

Photoinitiator (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate, 1-2 wt%)

-

Optional: Other monomers, oligomers, and additives (e.g., pigments, flow agents)

Procedure:

-

Formulation: In a light-protected container, dissolve the photoinitiator in 1,4-bis((vinyloxy)methyl)cyclohexane with gentle stirring until a homogeneous solution is obtained. If other components are used, they should be added and mixed at this stage.

-

Application: Apply a thin film of the formulation onto the desired substrate (e.g., metal, plastic, wood) using a suitable method such as spin coating, bar coating, or spray coating.

-

Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with a specific wavelength and intensity. The curing time will depend on the formulation, film thickness, and UV source.

-

Characterization: The cured film can be characterized for properties such as hardness, adhesion, chemical resistance, and thermal stability.

Properties of Poly(1,4-Bis((vinyloxy)methyl)cyclohexane)

The polymers derived from 1,4-bis((vinyloxy)methyl)cyclohexane exhibit a range of desirable properties, making them suitable for demanding applications.

| Property | Description | Reference(s) |

| Mechanical Strength | The rigid cyclohexane core contributes to high hardness and scratch resistance in the cured polymer. | [7] |

| Thermal Stability | Polyesters based on the 1,4-cyclohexanedimethanol precursor show good thermal stability, with decomposition temperatures often exceeding 300 °C. This stability is expected to be retained in the poly(divinyl ether). | [3] |

| Chemical Resistance | The highly cross-linked network structure provides excellent resistance to solvents and other chemicals. | [7] |

| Adhesion | Formulations containing this monomer can exhibit excellent adhesion to a variety of substrates. | [7] |

| Low Volatility | As a reactive diluent, it reduces the viscosity of formulations while being incorporated into the polymer network, thus minimizing the release of volatile organic compounds (VOCs). | [3] |

Analytical Characterization

Standard analytical techniques are used to characterize both the monomer and the resulting polymers.

| Technique | Application |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the polymerization process by observing the disappearance of the vinyl ether C=C stretching band (around 1620 cm⁻¹) and =C-H stretching band (around 3120 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the monomer and the polymer. For the monomer, ¹³C NMR shows characteristic signals for the vinyloxy group and the methylene carbons attached to the ether oxygen. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the monomer and identify any byproducts from the synthesis. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the cured polymer by measuring its weight loss as a function of temperature. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and other thermal transitions of the polymer. |

Applications

The unique properties of 1,4-bis((vinyloxy)methyl)cyclohexane make it a valuable component in a variety of applications:

-

UV-Curable Coatings: Its rapid curing and the excellent properties of the resulting films make it ideal for protective and decorative coatings on wood, metal, and plastics.[8][9]

-

Adhesives and Sealants: It is used to formulate high-strength adhesives and sealants with good chemical and thermal resistance.[10]

-

Inks: As a reactive diluent, it is used in UV-curable inks for various printing applications.[8]

-

Advanced Materials: Research has explored its use in creating vitrimers with elastomeric properties and in polymers for membrane transport applications.[3]

Safety and Handling

1,4-Bis((vinyloxy)methyl)cyclohexane is classified as a skin irritant and may cause an allergic skin reaction.[10] It is also considered toxic to aquatic life with long-lasting effects.[10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.

-

Environmental Protection: Avoid release into the environment.[10]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.

A safety data sheet (SDS) should always be consulted for complete safety and handling information.

Conclusion

1,4-Bis((vinyloxy)methyl)cyclohexane is a highly versatile and reactive monomer with a unique combination of properties that make it well-suited for a range of advanced material applications. Its ability to undergo rapid cationic polymerization to form highly cross-linked networks with excellent mechanical, thermal, and chemical resistance has established it as a valuable component in the formulation of high-performance coatings, adhesives, and inks. As research continues to explore its potential in novel materials, the importance of this cycloaliphatic divinyl ether in the field of polymer science is expected to grow.

References

-

Chemgreen Chemical (n.d.). Cyclohexane-1,4-dimethanol divinyl ether. Retrieved from [Link]

-

MySkinRecipes (n.d.). 1,4-Cyclohexanedimethanol divinyl ether. Retrieved from [Link]

- Lee, B. H., Choi, J. H., & Kim, H. J. (2006).

- RIFM (2024). RIFM fragrance ingredient safety assessment, 1,4-bis(ethoxymethyl)cyclohexane, CAS Registry Number 54889-63-3. Food and Chemical Toxicology, 192, 114884.

- Samyn, P., Bosmans, J., & Cosemans, P. (2022). Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion.

- U.S. Patent No. US20070092644A1. (2007).

- Zhang, Y., et al. (2014). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates.

-

Hexion. (n.d.). UV-Resistant Epoxy Systems. Retrieved from [Link]

-

Sciedco (n.d.). 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11-. Retrieved from [Link]

-

PubChem (n.d.). 1,4-Cyclohexanedimethanol. Retrieved from [Link]

-

Master Organic Chemistry (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Taylor & Francis (n.d.). Chronic toxicity – Knowledge and References. Retrieved from [Link]

-

PubChem (n.d.). 1,4-Bis(isocyanatomethyl)cyclohexane. Retrieved from [Link]

Sources

- 1. 1,4-CYCLOHEXANEDIMETHANOL DIVINYL ETHER CAS#: 130668-21-2 [amp.chemicalbook.com]

- 2. Cyclohexane-1,4-dimethanol divinyl ether-Chemgreen Chemical [cnchemgreen.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. thomassci.com [thomassci.com]

- 6. 17351-75-6 CAS MSDS (Cyclohexanedimethanol divinyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. products.basf.com [products.basf.com]

- 9. adhesion.kr [adhesion.kr]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE)

CAS Number: 17351-75-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol divinyl ether (CHDVE). Identified by its CAS Number 17351-75-6, this cycloaliphatic divinyl ether is a critical monomer in polymer science, prized for its high reactivity in cationic polymerization and its utility as a reactive diluent. This document delves into its chemical and physical properties, synthesis methodologies, detailed polymerization mechanisms, and key applications in advanced materials such as high-performance coatings, adhesives, and specialty polymers. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers and professionals in the field.

Introduction and Core Chemical Identity

1,4-Bis((vinyloxy)methyl)cyclohexane is a bifunctional monomer characterized by a central cyclohexane ring flanked by two vinyl ether functional groups.[1] This structure imparts a unique combination of rigidity from the cycloaliphatic core and high reactivity from the vinyl ether moieties. The compound is a colorless to light yellow liquid and is primarily utilized in the formulation of materials requiring enhanced mechanical strength, chemical resistance, and rapid curing profiles.[1][2] Its most significant role is in cationic polymerization, where the electron-rich double bonds of the vinyl ether groups are readily initiated by acid catalysts, leading to rapid network formation.[3] This high reactivity allows for its use in UV and thermally cured systems, often as a reactive diluent to reduce viscosity while becoming an integral part of the final cross-linked polymer network.[3][4]

Physicochemical Properties

The properties of CHDVE are summarized in the table below. The cycloaliphatic backbone provides a higher glass transition temperature and thermal stability to the resulting polymers compared to linear aliphatic analogues.[5]

| Property | Value | Reference(s) |

| CAS Number | 17351-75-6 | [3][6] |

| Molecular Formula | C₁₂H₂₀O₂ | [7] |

| Molecular Weight | 196.29 g/mol | [7] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Boiling Point | 126 °C at 14 mmHg | [7] |

| Density | 0.919 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.472 | [7] |

| Synonyms | 1,4-Cyclohexanedimethanol divinyl ether (CHDVE/CDVE) | [6] |

Synthesis Methodologies

The synthesis of CHDVE is a two-stage process, beginning with the production of its precursor, 1,4-cyclohexanedimethanol (CHDM), followed by the vinylation of the diol.

Stage 1: Synthesis of the Precursor, 1,4-Cyclohexanedimethanol (CHDM)

The industrial production of CHDM (CAS No: 105-08-8) is predominantly achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[3][8] This process involves two key steps:

-

Hydrogenation of the Aromatic Ring: The benzene ring of DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

-

Reduction of the Ester Groups: The ester functionalities of DMCD are then reduced to hydroxyl groups, yielding CHDM.[8]

This process results in a mixture of cis and trans isomers, typically in a 30:70 ratio, which influences the properties of the final polymers.[8][9]

Stage 2: Vinylation of 1,4-Cyclohexanedimethanol

The conversion of CHDM's hydroxyl groups into vinyl ether groups is the critical step in forming CHDVE. The most common industrial method is the Reppe vinylation, which involves the reaction of the diol with acetylene gas under basic conditions.

Protocol: Reppe Vinylation of CHDM

This protocol describes a representative lab-scale synthesis. Industrial processes are optimized for continuous production.

-

Reactor Preparation: A pressure reactor is charged with 1,4-cyclohexanedimethanol and a catalytic amount of a strong base, such as potassium hydroxide (KOH).

-

Inerting: The reactor is purged with nitrogen to remove oxygen, which can pose a safety hazard in the presence of acetylene.

-

Reaction: The reactor is heated to a temperature between 80-140 °C. Acetylene gas is then introduced, and the pressure is maintained between 0.15 and 1.0 MPa.[10]

-

Monitoring: The reaction progress is monitored by tracking the consumption of acetylene and can be analyzed by techniques like Fourier-transform infrared spectroscopy (FT-IR) to observe the disappearance of the broad O-H stretch of the alcohol.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The resulting crude product is then purified by vacuum distillation to separate the desired divinyl ether from unreacted monovinyl ether and starting diol.[3]

Caption: Synthesis workflow for CHDVE production.

Cationic Polymerization Mechanism

The high reactivity of CHDVE stems from the electron-donating oxygen atom, which stabilizes the propagating carbocation intermediate, making it highly susceptible to cationic polymerization.[3] This process can be initiated by either thermal energy or ultraviolet (UV) radiation.

Photoinitiated Cationic Polymerization

UV-curing is a dominant application for CHDVE, offering rapid, room-temperature polymerization. The process requires a photoinitiator that generates a strong acid upon UV exposure.

-

Initiation: A photo-acid generator (PAG), typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts), absorbs a UV photon and undergoes photolysis to produce a Brønsted or Lewis acid.

-

Propagation: The generated acid protonates a vinyl ether group, creating a secondary carbocation. This carbocation then rapidly attacks the double bond of another monomer molecule, propagating the polymer chain.

-

Cross-linking: As CHDVE is a difunctional monomer, the propagating chains quickly form a highly cross-linked network, resulting in a solid, durable material.

Thermally Initiated Cationic Polymerization

Thermal curing is an alternative where heat is used to generate the initiating acid.

-

Initiation: Thermal acid generators, such as benzenesulfonic acid esters or alkylsulfonium salts, decompose upon heating to release a strong acid.[3][11]

-

Propagation and Cross-linking: The propagation mechanism is identical to the photoinitiated process, with the polymer network forming as the reaction proceeds at elevated temperatures.

Caption: Photoinitiated cationic polymerization of CHDVE.

Applications

CHDVE's unique properties make it a valuable component in various high-performance material systems.

-

Reactive Diluent: In UV-curable coatings, inks, and adhesives, CHDVE is widely used as a reactive diluent.[4][12] It effectively reduces the viscosity of high-molecular-weight oligomers (like epoxies or urethanes) for better processability, while its high reactivity ensures it becomes fully incorporated into the polymer network upon curing. This minimizes volatile organic compounds (VOCs) compared to traditional solvents.

-

Coatings: The rigid cycloaliphatic structure of CHDVE contributes to the formation of hard, scratch-resistant, and chemically robust coatings. These are often used for protective layers on wood, plastic, and metal substrates.

-

Adhesives: Formulations containing CHDVE can be cured rapidly on demand, making them suitable for high-speed industrial bonding applications. The resulting adhesives exhibit strong adhesion and good thermal stability.

-

Dental Resins: The rapid, controlled polymerization and low shrinkage characteristics of vinyl ethers have led to research into their use in dental composites, although this is a more specialized application.[13]

Safety and Handling

According to its Safety Data Sheet (SDS), 1,4-Bis((vinyloxy)methyl)cyclohexane requires careful handling.[14]

-

Hazards: It is classified as causing skin irritation (H315) and may cause an allergic skin reaction (H317). It is also toxic to aquatic life with long-lasting effects (H411).[14]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, must be worn.[14] Work should be conducted in a well-ventilated area to avoid breathing vapors.[14] Avoid release to the environment.[15]

Spectral Data for Characterization

Characterization of the monomer is critical for quality control. FT-IR and NMR spectroscopy are key analytical techniques.

-

FT-IR Spectroscopy: The FT-IR spectrum of CHDVE is characterized by the disappearance of the broad O-H stretching band (around 3200–3600 cm⁻¹) from the CHDM precursor and the appearance of characteristic peaks for the vinyl ether group, including C=C stretching and =C-H bending vibrations.[3][16]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive structural confirmation, with characteristic signals for the vinyloxy group carbons (typically in the range of 85-90 ppm for the β-carbon and 150-155 ppm for the α-carbon) and the methylene carbons attached to the ether oxygen (CH₂-O).[3][17]

Conclusion

1,4-Bis((vinyloxy)methyl)cyclohexane (CAS 17351-75-6) is a versatile and highly reactive cycloaliphatic monomer. Its synthesis from readily available precursors and its rapid polymerization via cationic mechanisms make it a cornerstone for formulating advanced, high-performance materials. For researchers and scientists, understanding the interplay between its rigid core structure and reactive vinyl ether groups is key to designing novel polymers for demanding applications in coatings, adhesives, and beyond. Proper handling and adherence to safety protocols are essential when working with this reactive intermediate.

References

- 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE). (n.d.). Benchchem.

- 1,4-bis((vinyloxy)methyl)cyclohexane | 17351-75-6 | SAA35175. (n.d.). Biosynth.

- Safety Data Sheet - 1,4-Bis((vinyloxy)methyl)cyclohexane. (2021, May 1). Angene Chemical.

- Vinyl Monomers. (2019). BASF - Chemicals.

- 17351-75-6(Cyclohexanedimethanol divinyl ether) Product Description. (n.d.). ChemicalBook.

- 1,4-Cyclohexanedimethanol divinyl ether - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- (PDF) Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. (2020, May 3).

- CAS: 17351-75-6. (2024, April 10). ChemBK.

- 1,4-Bis((vinyloxy)methyl)cyclohexane Safety Data Sheet. (n.d.).

- 1,4-Cyclohexanedimethanol divinyl ether - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- Polymerization Initi

- 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022, February 22).

- Photoiniti

- CAS 17351-75-6: 1,4-Cyclohexanedimethanol divinyl ether. (n.d.). CymitQuimica.

- A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Divinyl Ethers. (n.d.). Benchchem.

- Divinyl-ether compound and manufacturing method therefor. (2013, July 11).

- 1,4-Cyclohexane dimethanol divinyl ether (CHDM-di) | CAS No.: 17351-75-6. (n.d.).

- CHDM D, Eastman. (n.d.). ChemPoint.com.

- Exploring the Chemical Properties of 1,4-Cyclohexanedimethanol (CHDM). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)

- 17351-75-6|1,4-Bis((vinyloxy)methyl)cyclohexane. (n.d.). BLDpharm.

- Novel thermal initiator systems for radical induced cationic frontal polymerization. (2024, May 15). Polymer Chemistry (RSC Publishing).

- 1,4-Cyclohexane dimethanol divinyl ether (CHDM-di) | CAS No.: 17351-75-6. (n.d.).

- Polymerization Initi

- 1,4-bis((vinyloxy)methyl)cyclohexane. (n.d.). CymitQuimica.

- 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers). (n.d.). TCI Chemicals.

- 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11. (n.d.). sciedco.

- Cyclohexanedimethanol. (n.d.). Wikipedia.

- photoiniti

- 1,4-Cyclohexanedimethanol, trans-. (n.d.). NIST WebBook.

- Water-Soluble Photoiniti

- 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. (2025, June 28).

- Polymerization Initi

- Application Notes and Protocols for Cationic Polymerization of 1,4-Bis(vinyloxy)butane. (n.d.). Benchchem.

- Thermal Analysis of Polymers Selected Applic

- Cyclopolymerizable Monomers for Use in Dental Resin Composites. (2025, August 8).

- Epoxy resin reactive diluent compositions. (n.d.).

- NOVEL POLYMERIC PHOTOINITIATORS AND PHOTOINITIATOR MONOMERS. (2013, May 14).

- Preparation and Evaluation of Dental Resin with Antibacterial and Radio-Opaque Functions. (2013, March 7).

- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. (n.d.). MDPI.

- Thermal Analysis of Polymers | Request PDF. (n.d.).

- Time–Temperature Scans: Transitions in Polymers. (n.d.).

- Thermal and Rheological Characterization of Polymers. (n.d.). NETZSCH Analyzing & Testing.

- Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. (n.d.). Polymer Chemistry (RSC Publishing).

- cas 17351-75-6|| where to buy 1,4-bis((vinyloxy)methyl)cyclohexane. (n.d.). Chemenu.

- Ethers of bis(hydroxymethyl)cyclohexanes. (n.d.).

Sources

- 1. CAS 17351-75-6: 1,4-Cyclohexanedimethanol divinyl ether [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,4-Bis[(vinyloxy)methyl]cyclohexane | 17351-75-6 | TCI AMERICA [tcichemicals.com]

- 7. 17351-75-6 CAS MSDS (Cyclohexanedimethanol divinyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. greyhoundchrom.com [greyhoundchrom.com]

- 12. products.basf.com [products.basf.com]

- 13. researchgate.net [researchgate.net]

- 14. angenechemical.com [angenechemical.com]

- 15. chembk.com [chembk.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

1,4-Bis((vinyloxy)methyl)cyclohexane molecular weight

An In-Depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis((vinyloxy)methyl)cyclohexane, a bifunctional monomer recognized for its significant role in advanced polymer synthesis. Centered around its core physicochemical properties, this document delves into its precise molecular weight, synthesis protocols, polymerization mechanisms, and diverse applications, particularly in high-performance coatings, adhesives, and emerging biomedical materials. As a reactive diluent and cross-linking agent, its unique structure, featuring a central cycloaliphatic ring and two highly reactive vinyl ether groups, imparts notable mechanical strength, thermal stability, and chemical resistance to the resulting polymers. This guide serves as an essential resource for professionals leveraging this monomer in material science and drug development research.

Core Molecular and Physicochemical Properties

1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE), is a colorless to light yellow liquid.[1][2] Its chemical identity is rooted in a cyclohexane-1,4-dimethanol core structure where both hydroxyl groups have been converted to vinyl ethers. This structure is fundamental to its reactivity and function in polymer chemistry.

The precise molecular weight of 1,4-Bis((vinyloxy)methyl)cyclohexane is 196.29 g/mol , derived from its molecular formula, C₁₂H₂₀O₂ .[1][3][4][5][6] This value is critical for stoichiometric calculations in polymerization reactions and for the analytical characterization of resulting materials.

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 196.29 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₂H₂₀O₂ | [3][4][6][7] |

| CAS Number | 17351-75-6 | [1][3][4][8] |

| Physical State | Liquid | [1][5][8] |

| Appearance | Colorless to light yellow, clear | [1][2] |

| Density | 0.919 g/mL at 25 °C | [5] |

| Boiling Point | 126 °C at 14 mmHg | [1][5] |

| Flash Point | ~112.5 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.472 | [5] |

| Water Solubility | Insoluble (24.5 mg/L) | [1] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 1,4-Bis((vinyloxy)methyl)cyclohexane involves the vinylation of its diol precursor, 1,4-cyclohexanedimethanol (CHDM).[1] While several methods exist, the Williamson ether synthesis offers a well-established and controlled approach.[1]

Experimental Protocol: Williamson Ether Synthesis of CHDVE

This protocol outlines a representative lab-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Precursor Preparation and System Inerting

-

Dissolve 1,4-cyclohexanedimethanol (CHDM) in an anhydrous solvent such as tetrahydrofuran (THF) within a multi-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Causality: Anhydrous conditions are critical. The reaction involves a highly reactive alkoxide intermediate that would be instantly quenched by protic solvents like water, halting the synthesis. The nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.

Step 2: Deprotonation of the Diol

-

Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), to the solution in portions at 0 °C (ice bath). Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

-

Causality: The strong base is required to deprotonate the hydroxyl groups of CHDM, forming a more potent nucleophile (the dialkoxide). The portion-wise addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas.

Step 3: Vinyloxy Group Introduction

-

Introduce a vinylating agent, such as vinyl bromide, to the reaction mixture. The reaction may be gently heated to drive it to completion.

-

Causality: This is the core nucleophilic substitution step. The generated dialkoxide attacks the vinyl halide, displacing the bromide and forming the desired vinyl ether linkages.

Step 4: Quenching and Work-up

-

After the reaction is complete (monitored by TLC or GC), cool the mixture and carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Quenching neutralizes any unreacted base. The aqueous work-up removes inorganic salts and other water-soluble impurities, isolating the crude product in the organic phase.

Step 5: Purification

-

Purify the crude product via vacuum distillation to obtain 1,4-Bis((vinyloxy)methyl)cyclohexane as a clear liquid.

-

Causality: Vacuum distillation is necessary to purify the high-boiling-point liquid without causing thermal decomposition.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for CHDVE.

Cationic Polymerization and Key Applications

The two vinyl ether functional groups are the cornerstone of CHDVE's utility, making it highly reactive in cationic polymerization.[1] This process can be initiated by either thermal or UV stimuli, offering significant processing flexibility.

-

Mechanism: Cationic polymerization is initiated by a cationic species (H⁺ or R⁺) that attacks the electron-rich double bond of a vinyl ether group. This creates a new carbocation intermediate that subsequently reacts with other monomers, propagating the polymer chain. The bifunctional nature of CHDVE allows it to act as a cross-linker, forming robust three-dimensional networks.

-

Initiation:

-

Photoinitiation: In the presence of a photoacid generator (PAG), UV light exposure generates a strong acid that initiates polymerization. This enables rapid, on-demand curing, which is ideal for coatings and 3D printing.

-

Thermal Initiation: Thermally latent catalysts, such as benzenesulfonic acid esters, can trigger polymerization upon heating, suitable for applications where UV penetration is limited.[1]

-

General Polymerization Scheme

Caption: Cationic polymerization of CHDVE.

Field-Proven Applications

-

High-Performance Coatings & Adhesives: Its ability to form highly cross-linked networks results in materials with superior mechanical strength, thermal stability, and chemical resistance.[1]

-

Reactive Diluent: In resin formulations (e.g., for epoxies), CHDVE reduces system viscosity for better processing while being fully incorporated into the final polymer network, minimizing the release of volatile organic compounds (VOCs).[1]

-

Degradable Polymers: The polymerization of divinyl ethers with diols can form polyacetals.[1] The acetal linkages in the polymer backbone can be designed to be cleavable under specific conditions (e.g., acidic pH), offering a pathway to degradable materials relevant for transient medical devices or environmentally friendly plastics.

-

Advanced Materials Research: CHDVE is explored in the creation of vitrimers (a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics) and specialized membranes with tailored transport properties for water purification or controlled drug delivery.[1]

Safety, Handling, and Analytical Characterization

Proper handling of 1,4-Bis((vinyloxy)methyl)cyclohexane is essential due to its potential hazards.

Safety and Handling

-

GHS Hazards: The compound is classified as a skin irritant (H315) and may cause an allergic skin reaction (H317).[5][8] It is also toxic to aquatic life with long-lasting effects (H411).[5][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5][8] Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[8]

-

Storage: Store in a tightly closed container in a dry, cool place.[4][9] It is classified as a combustible liquid.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8] Avoid release into the environment.[8]

Quality Control and Characterization

To ensure the integrity of experimental results, the purity and identity of the monomer must be verified.

-

Purity Assessment: Gas Chromatography (GC) is the standard method for determining the purity of CHDVE, which is typically supplied at ≥98% purity.[1][8]

-

Structural Verification:

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by identifying the chemical shifts and couplings of the vinyl, methylene, and cyclohexyl protons and carbons.

-

FTIR Spectroscopy: Can confirm the presence of key functional groups, such as the C=C vinyl stretch (~1620 cm⁻¹) and the C-O-C ether linkages (~1100-1200 cm⁻¹).

-

Conclusion

1,4-Bis((vinyloxy)methyl)cyclohexane is a versatile and highly reactive monomer whose utility is firmly established by its molecular weight of 196.29 g/mol and its unique bifunctional structure. Its capacity for rapid cationic polymerization enables the formulation of robust, cross-linked polymers with desirable physical and chemical properties. For researchers in materials science and drug development, CHDVE offers a reliable building block for creating high-performance coatings, low-VOC resins, and innovative materials for controlled release and degradable applications. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in scientific discovery and technological advancement.

References

-

Safety Data Sheet: 1,4-Cyclohexanedimethanol diglycidyl ether. Carl ROTH. [Link]

-

1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g. sciedco. [Link]

- Ethers of bis(hydroxymethyl)cyclohexanes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 17351-75-6: 1,4-Cyclohexanedimethanol divinyl ether [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. cas 17351-75-6|| where to buy 1,4-bis((vinyloxy)methyl)cyclohexane [english.chemenu.com]

- 5. 1,4-环己烷二甲醇二乙烯醚(异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,4-Bis((vinyloxy)methyl)cyclohexane 95% | CAS: 17351-75-6 | AChemBlock [achemblock.com]

- 7. sciedco.ca [sciedco.ca]

- 8. aksci.com [aksci.com]

- 9. 17351-75-6|1,4-Bis((vinyloxy)methyl)cyclohexane|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane from 1,4-Cyclohexanedimethanol

Foreword: The Strategic Importance of Divinyl Ethers in Polymer Science

In the landscape of advanced materials, monomers that enable rapid and efficient polymerization are of paramount importance. 1,4-Bis((vinyloxy)methyl)cyclohexane, also known as 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE), stands out as a critical building block.[1] Its two vinyl ether functional groups are highly susceptible to cationic polymerization, facilitating rapid curing rates under UV or thermal induction.[1] This reactivity allows for the formulation of highly cross-linked polymer networks, yielding materials with superior mechanical strength, thermal stability, and chemical resistance.[1] Consequently, CHDVE is extensively utilized as a reactive diluent in high-performance coatings, adhesives, and advanced resin systems, where it enhances processability by reducing viscosity while being fully incorporated into the final polymer, minimizing the emission of volatile organic compounds (VOCs).[1]

This guide provides an in-depth exploration of a robust and accessible synthetic route to CHDVE, starting from its precursor, 1,4-cyclohexanedimethanol (CHDM). We will focus on the direct vinylation method using calcium carbide as a safe, in situ source of acetylene, a process favored for its practicality and avoidance of hazardous, high-pressure acetylene gas.[2] The narrative is structured to not only detail the protocol but to elucidate the fundamental chemical principles and causalities that govern the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development and material science.

Synthetic Pathways to Vinyl Ethers: A Mechanistic Overview

The conversion of alcohols to their corresponding vinyl ethers is a cornerstone transformation in organic synthesis. Several methodologies exist, each with distinct advantages and mechanistic underpinnings.

-

Direct Acetylene Vinylation: The most traditional and industrially scalable method involves the direct reaction of an alcohol with acetylene gas, typically under high pressure and temperature in the presence of a strong base. The core of this reaction is the nucleophilic addition of the alcohol-derived alkoxide to the carbon-carbon triple bond of acetylene.[3][4]

-

Transfer Vinylation: This more modern approach circumvents the need for acetylene gas by using a vinyl group donor, such as another vinyl ether or a vinyl ester. The reaction is mediated by transition metal catalysts, with complexes of palladium, iridium, ruthenium, and gold being prominent examples.[5][6][7][8][9] These methods offer milder reaction conditions and broader functional group tolerance but can involve expensive and sensitive catalysts.

-

Williamson Ether Synthesis Variant: A classical approach can be adapted where the alcohol is first deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in a reaction with a vinyl halide, such as vinyl bromide.[1]

For this guide, we will concentrate on a highly effective and safer modification of the direct vinylation method. By employing calcium carbide (CaC₂) under superbasic conditions (KOH/DMSO), we can generate acetylene in situ, harnessing the efficiency of direct vinylation while mitigating the significant hazards associated with handling compressed acetylene gas.[2]

The Rationale for the KOH/DMSO Superbasic System

The choice of the potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) combination is critical. This system generates a "superbasic" medium. DMSO, a polar aprotic solvent, strongly solvates the potassium cation (K⁺) but poorly solvates the hydroxide anion (OH⁻). This leaves the hydroxide ion highly reactive and significantly increases its basicity, allowing it to readily deprotonate the hydroxyl groups of 1,4-cyclohexanedimethanol. The resulting highly nucleophilic alkoxide is then primed to attack the acetylene triple bond, driving the reaction forward efficiently even under moderate temperature conditions.[2]

Visualizing the Synthetic Workflow

The overall process can be broken down into a logical sequence of operations, from initial setup to final product isolation.

Caption: Experimental workflow for the synthesis of CHDVE.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane. Adherence to safety precautions is paramount.

Reagents and Equipment

| Reagent / Material | Grade | Purpose |

| 1,4-Cyclohexanedimethanol (CHDM) | ≥99% | Starting Material |

| Calcium Carbide (CaC₂) | Technical Grade | In situ Acetylene Source |

| Potassium Hydroxide (KOH) | ≥85%, powdered | Base Catalyst |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Solvent |

| Diethyl Ether | Anhydrous | Extraction Solvent |

| Deionized Water | - | Work-up |

| Brine (Saturated NaCl solution) | - | Work-up |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

| Nitrogen (N₂) | High Purity | Inert Gas |

| Equipment | Specification |

| Three-neck round-bottom flask | Sized for reaction volume |

| Reflux condenser | - |

| Thermometer / Temperature probe | - |

| Magnetic stirrer and stir bar | - |

| Heating mantle | - |

| Nitrogen inlet/outlet (or balloon) | - |

| Separatory funnel | - |

| Rotary evaporator | - |

| Vacuum distillation apparatus | - |

Critical Safety Precautions

-

Calcium Carbide (CaC₂): This material reacts violently with water to produce acetylene, a highly flammable and explosive gas.[10][11] Store in a tightly sealed container in a dry, well-ventilated area away from moisture.[11][12] Handle with extreme care, avoiding any contact with water.[13] The addition of CaC₂ to the reaction must be done slowly and in portions to control the rate of gas evolution.[10]

-

Acetylene (C₂H₂): Acetylene can form explosive mixtures in air.[14] The entire procedure must be conducted in a certified chemical fume hood with excellent ventilation, far from any potential ignition sources (sparks, open flames, hot surfaces).

-

Potassium Hydroxide (KOH): KOH is highly corrosive and can cause severe burns. Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling.

-

General Procedure: Use an inert nitrogen atmosphere to prevent the formation of an explosive acetylene-air mixture. Ensure all glassware is dry before use.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a thermometer. Purge the entire system with nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Reagent Charging: To the flask, add 1,4-cyclohexanedimethanol (1.0 eq), anhydrous DMSO (approx. 5-10 mL per gram of CHDM), and powdered potassium hydroxide (2.5 eq).

-

Alkoxide Formation: Begin stirring the mixture and heat it to 70-80°C. Maintain this temperature for 30-45 minutes to allow for the formation of the potassium dialkoxide of CHDM.

-

Vinylation: Once the alkoxide is formed, begin the portion-wise addition of calcium carbide (3.0 eq) over a period of 1-2 hours. Caution: Add the CaC₂ slowly to control the rate of acetylene generation and the resulting exotherm.

-

Reaction Progression: After the addition is complete, maintain the reaction temperature at 80-90°C for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture over a beaker of crushed ice/water with stirring. This will quench the reaction and safely decompose any unreacted calcium carbide.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1,4-bis((vinyloxy)methyl)cyclohexane as a clear, colorless to light yellow liquid.[1]

Reaction Stoichiometry and Conditions

| Parameter | Value / Condition | Rationale |

| CHDM Molar Ratio | 1.0 eq | Limiting Reagent |

| KOH Molar Ratio | 2.0 - 3.0 eq | Ensures complete deprotonation for divinylation |

| CaC₂ Molar Ratio | 2.5 - 3.5 eq | Provides a sufficient excess of acetylene |

| Temperature | 70 - 90°C | Balances reaction rate and minimizes side reactions |

| Reaction Time | 4 - 8 hours | Dependent on scale and monitoring results |

| Typical Yield | 70 - 85% | Based on optimized literature procedures |

Chemical Transformation Diagram

The core chemical reaction is the conversion of the diol to the divinyl ether.

Caption: Vinylation of 1,4-Cyclohexanedimethanol to CHDVE.

Conclusion and Future Outlook

The synthesis of 1,4-bis((vinyloxy)methyl)cyclohexane from 1,4-cyclohexanedimethanol via in situ acetylene generation from calcium carbide presents a highly effective, scalable, and comparatively safe method for producing this valuable monomer. The use of a superbasic KOH/DMSO system is key to achieving high yields under manageable conditions. This guide has detailed not only the procedural steps but also the underlying chemical principles and critical safety protocols necessary for successful and responsible synthesis. As the demand for high-performance polymers continues to grow, robust and efficient synthetic routes to key monomers like CHDVE will remain essential for innovation in materials science, enabling the development of next-generation coatings, adhesives, and composites.

References

- Vertex AI Search. (2024).

- Green Chemistry (RSC Publishing).

- Vertex AI Search. (2024). The Dangers Of Calcium Carbide: Understanding The Risks And Safety Precautions.

- European Industrial Gases Association.

- TYWH. (2026). Guidelines for Calcium Carbide to Acetylene Process Safety.

- Vertex AI Search. (2025). Safe Handling of Calcium Carbide and Water Reactions: A Comprehensive Guide for Industrial Users.

- Benchchem. 1,4-Bis((vinyloxy)methyl)cyclohexane (CHDVE).

- Google Patents.

- Biosynth. 1,4-bis((vinyloxy)methyl)cyclohexane | 17351-75-6 | SAA35175.

- ACS Publications. Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols | The Journal of Organic Chemistry.

- NIH. Ru(II)

- ResearchGate. (PDF)

- ResearchGate. Methods for Vinyl Ether Synthesis | Request PDF.

- Progressive Academic Publishing. SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS.

- NIH. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block - PMC.

- Sciedco. 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g || 11.

- Google Patents. WO2013004579A2 - Ethers of bis(hydroxymethyl)cyclohexanes.

- Organic Syntheses Procedure. Organic Syntheses Procedure.

- TCI Chemicals. 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers).

- ScholarX - SKKU.

- PubChem. Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | C14H24O4 | CID 61718.

- ScholarX - SKKU. Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride)

- Google Patents.

- Beilstein-Institut. Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis.

- LookChem. 1,4-Bis((vinyloxy)methyl)cyclohexane.

- Advanced ChemBlocks. 1,4-Bis((vinyloxy)methyl)cyclohexane 95%.

- Sigma-Aldrich. 1,4-Cyclohexanedimethanol vinyl ether, mixture of cis and trans.

- TCI Chemicals. 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers).

- Chemenu. cas 17351-75-6|| where to buy 1,4-bis((vinyloxy)methyl)cyclohexane.

- Google Patents.

- ResearchGate. 1.1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. idpublications.org [idpublications.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. BJOC - Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis [beilstein-journals.org]

- 10. crecompany.com [crecompany.com]

- 11. Understanding Calcium Carbide Dangers & Safety [tjtywh.com]

- 12. Guidelines for Calcium Carbide to Acetylene Process Safety | TYWH [tjtywh.com]

- 13. lwccarbide.com [lwccarbide.com]

- 14. eiga.eu [eiga.eu]

An In-depth Technical Guide to 1,4-Bis((vinyloxy)methyl)cyclohexane and its Applications in Polymer Science

This guide provides a comprehensive technical overview of 1,4-Bis((vinyloxy)methyl)cyclohexane, a versatile divinyl ether monomer. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in leveraging its unique properties for advanced polymer synthesis. This document delves into the monomer's chemical identity, synthesis, polymerization behavior, and its applications in cutting-edge areas such as UV-curable coatings and reprocessable thermosets.

Introduction and Chemical Identity

1,4-Bis((vinyloxy)methyl)cyclohexane is a cycloaliphatic divinyl ether that serves as a valuable building block in polymer chemistry. Its structure, featuring two vinyl ether groups attached to a cyclohexane ring via methylene bridges, imparts a unique combination of reactivity, flexibility, and durability to the resulting polymers.

Synonyms and Chemical Identifiers

To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.

| Identifier Type | Value | Citation |

| IUPAC Name | 1,4-Bis((vinyloxy)methyl)cyclohexane | [1] |

| CAS Number | 17351-75-6 | [1] |

| Common Synonyms | 1,4-Cyclohexanedimethanol divinyl ether (CHDM-di), CHDVE, CDVE, 1,4-Bis(ethenoxymethyl)cyclohexane | [2][3][4] |

| Molecular Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| SMILES | C=COCC1CCC(CC1)COC=C | [1] |

| InChI Key | DQNSRQYYCSXZDF-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical and chemical properties of 1,4-Bis((vinyloxy)methyl)cyclohexane are critical for its handling, storage, and application in various polymerization processes.

| Property | Value | Citation |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 126 °C at 14 mmHg | [2] |

| Density | 0.919 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.472 | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [6] |

Synthesis and Purification

The primary route to synthesizing 1,4-Bis((vinyloxy)methyl)cyclohexane involves a two-step process starting from a readily available precursor.

Synthesis of the Precursor: 1,4-Cyclohexanedimethanol (CHDM)

The foundational precursor, 1,4-cyclohexanedimethanol (CHDM), is commercially produced via the catalytic hydrogenation of dimethyl terephthalate (DMT).[7] This process typically involves two stages: the hydrogenation of the aromatic ring followed by the reduction of the ester groups to alcohols.

Vinylation of 1,4-Cyclohexanedimethanol

The conversion of the hydroxyl groups of CHDM to vinyl ether functionalities is the key step in the synthesis of 1,4-Bis((vinyloxy)methyl)cyclohexane. A common laboratory-scale method is the reaction of CHDM with acetylene under basic conditions.

Cationic Polymerization: A Primary Application

The electron-rich double bonds of the vinyl ether groups make 1,4-Bis((vinyloxy)methyl)cyclohexane highly susceptible to cationic polymerization.[1] This reactivity allows for rapid and efficient polymer formation under various initiation conditions.

Mechanism of Cationic Polymerization

The cationic polymerization of vinyl ethers proceeds through three main steps: initiation, propagation, and termination.

Caption: Cationic Polymerization Mechanism.

Initiation: The process begins with the generation of a carbocation from the monomer. This can be achieved through the addition of a protic acid or a Lewis acid in the presence of a proton source (co-initiator).[8]

Propagation: The newly formed carbocationic center is highly electrophilic and readily attacks the double bond of another monomer molecule. This process repeats, leading to the rapid growth of the polymer chain.

Termination: The polymerization process can be terminated by various mechanisms, including reaction with a nucleophile, chain transfer to the monomer, or solvent.

Photoinitiated Cationic Polymerization (UV Curing)

A significant application of 1,4-Bis((vinyloxy)methyl)cyclohexane is in UV-curable coatings and inks.[9][10] This technology relies on photoinitiators that generate a strong acid upon exposure to UV light, which then initiates cationic polymerization.[11]

A typical UV-curable formulation containing 1,4-Bis((vinyloxy)methyl)cyclohexane includes:

-

Monomer/Oligomer: 1,4-Bis((vinyloxy)methyl)cyclohexane often acts as a reactive diluent to reduce the viscosity of the formulation and participates in the crosslinking reaction.[9]

-

Cationic Photoinitiator: Onium salts, such as diaryliodonium or triarylsulfonium salts, are commonly used. Upon UV irradiation, they undergo photolysis to produce a Brønsted acid.[11][12]

-

Sensitizer (Optional): To enhance the efficiency of the photoinitiator, a sensitizer can be added to absorb light at wavelengths where the photoinitiator has low absorption.

-

Additives: Various additives can be incorporated to modify the properties of the final coating, such as adhesion promoters, flow and leveling agents, and pigments.

This protocol outlines the preparation and UV curing of a simple formulation.

Materials:

-

1,4-Bis((vinyloxy)methyl)cyclohexane (reactive diluent)

-

Cycloaliphatic epoxy resin (primary oligomer)

-

Triarylsulfonium hexafluorophosphate salt (cationic photoinitiator)

Procedure:

-

Formulation Preparation: In a light-protected container, mix the cycloaliphatic epoxy resin with 1,4-Bis((vinyloxy)methyl)cyclohexane at a desired ratio (e.g., 70:30 by weight). Stir until a homogeneous mixture is obtained.

-

Photoinitiator Addition: Add the triarylsulfonium hexafluorophosphate photoinitiator to the mixture at a concentration of 1-3% by weight.[11][13] Stir in the dark until the photoinitiator is completely dissolved.

-

Application: Apply the formulation to a substrate (e.g., glass or metal panel) using a film applicator to achieve a uniform thickness (e.g., 50 µm).

-

UV Curing: Expose the coated substrate to a medium-pressure mercury UV lamp. The curing time will depend on the lamp intensity and the distance from the lamp to the substrate. Monitor the curing progress by assessing the tackiness of the surface. A tack-free surface indicates a high degree of cure.

Caption: UV Curing Workflow.

Thermally Initiated Cationic Polymerization

In addition to photoinitiation, the cationic polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane can be initiated thermally using appropriate catalysts. One such method involves the use of a polyether lithium salt complex, such as a complex of LiBF₄ with a polyether.[6] The polymerization is typically carried out by heating the mixture of the monomer and the catalyst to temperatures ranging from 70 °C to 120 °C.[6]

Advanced Applications: Polyacetals and Vitrimers

The unique reactivity of 1,4-Bis((vinyloxy)methyl)cyclohexane opens doors to the synthesis of advanced polymer architectures with desirable properties like degradability and reprocessability.

Synthesis of Polyacetals

The reaction of divinyl ethers with diols in the presence of an acid catalyst leads to the formation of polyacetals.[14] These polymers contain acetal linkages in their backbone, which can be susceptible to cleavage under acidic conditions, offering a pathway to degradable materials.

Caption: Polyacetal Synthesis.

Vitrimers: Reprocessable Thermosets

Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics.[15] At elevated temperatures, their crosslinked network can rearrange through dynamic covalent bond exchange, allowing the material to be reprocessed and recycled. The polyacetals formed from 1,4-Bis((vinyloxy)methyl)cyclohexane can be designed to form vitrimers through transacetalation or by incorporating other dynamic chemistries.

The synthesis of vitrimers often involves the reaction of monomers that form a crosslinked network containing exchangeable bonds. For instance, a polyacetal network can be further reacted or formulated with a catalyst that facilitates transesterification reactions at elevated temperatures.[14]

Characterization of Polymers

The properties of polymers derived from 1,4-Bis((vinyloxy)methyl)cyclohexane are determined by their molecular weight, structure, and crosslink density.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the polymerization of 1,4-Bis((vinyloxy)methyl)cyclohexane. The disappearance of the characteristic vinyl ether peaks at approximately 1620 cm⁻¹ (C=C stretch) and 1200 cm⁻¹ (C-O-C stretch) indicates the conversion of the monomer into a polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the resulting polymer, including the confirmation of the polymer backbone structure and the absence of unreacted vinyl groups.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): For soluble polymers, GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[16] It is important to note that for highly crosslinked, insoluble polymers, GPC is not a suitable technique.[16]

Safety and Handling

1,4-Bis((vinyloxy)methyl)cyclohexane is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[14] It is essential to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[6] Avoid release into the environment. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Bis((vinyloxy)methyl)cyclohexane is a highly reactive and versatile monomer with significant potential in the field of polymer science. Its ability to undergo rapid cationic polymerization, particularly through photoinitiation, makes it an excellent candidate for use in UV-curable coatings, inks, and adhesives. Furthermore, its application in the synthesis of advanced polymer architectures such as polyacetals and vitrimers opens up exciting possibilities for the development of degradable and reprocessable materials. As research in these areas continues to grow, the demand for specialized monomers like 1,4-Bis((vinyloxy)methyl)cyclohexane is expected to increase, driving further innovation in material science and drug delivery applications.

References

-

LookChem. 1,4-Bis((vinyloxy)methyl)cyclohexane. [Link]

-

Kar, A., & Ghosh, A. K. (2022). Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities. RSC Applied Polymers, 1(1), 18-35. [Link]

-

Angene Chemical. Safety Data Sheet - 1,4-Bis((vinyloxy)methyl)cyclohexane. [Link]

-

Mecking, S., & Leibfarth, F. A. (2021). Synthesis of biobased polyacetals: a review. Green Chemistry, 23(1), 146-169. [Link]

-

Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]

-

Khan, M. A., & Smith, N. L. (2021). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers, 13(21), 3793. [Link]

-

Sciedco. 1,4-Bis[(vinyloxy)methyl]cyclohexane (mixture of isomers), 100 g. [Link]

-

Sangermano, M., & Razza, N. (2020). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. Polymers, 12(11), 2571. [Link]

-

PubChem. Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-. [Link]

-

Crivello, J. V., & Narayan, R. (1992). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Macromolecules, 25(13), 3333-3339. [Link]

-

Chemistry LibreTexts. Cationic Polymerization. [Link]

Sources

- 1. Radiation-Induced Cationic Curing of Vinyl Ethers [ouci.dntb.gov.ua]

- 2. Design, Synthesis and Characterization of Vitrimers with Low Topology Freezing Transition Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008002543A2 - Low viscosity uv curable ink formulations - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. thomassci.com [thomassci.com]

- 6. US20070197676A1 - Uv Curable Coating Compositions - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,4-环己烷二甲醇二乙烯醚(异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. Dicarboxylic acid-epoxy vitrimers: influence of the off-stoichiometric acid content on cure reactions and thermo-mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. US20070092644A1 - UV Curable Coating Composition - Google Patents [patents.google.com]

- 16. Shape memory epoxy vitrimers based on DGEBA crosslinked with dicarboxylic acids and their blends with citric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1,4-Cyclohexanedimethanol Divinyl Ether (CHDVE)

Introduction: Unveiling a Versatile Crosslinking Monomer

1,4-Cyclohexanedimethanol divinyl ether (CHDVE) is a difunctional monomer that has garnered significant interest in the field of polymer science and material development. Its unique chemical structure, featuring a central cyclohexane ring flanked by two vinyl ether functional groups, imparts a valuable combination of properties including high reactivity, good thermal stability, and the ability to form highly crosslinked, durable networks.[1][2] This guide provides a comprehensive technical overview of CHDVE, intended for researchers, scientists, and drug development professionals who are exploring its potential in advanced applications. We will delve into its core properties, the mechanism of its polymerization, detailed experimental protocols, and its current and potential applications, with a particular focus on areas relevant to biomedical and high-performance materials.

Core Properties of 1,4-Cyclohexanedimethanol Divinyl Ether

CHDVE is a colorless to pale yellow liquid at room temperature.[1] The cyclohexane moiety provides rigidity and thermal stability to the resulting polymers, while the flexible ether linkages and reactive vinyl groups are key to its polymerization behavior and performance as a reactive diluent.[3]

Chemical and Physical Data Summary

A compilation of the key chemical and physical properties of CHDVE is presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₀O₂ | [1] |

| Molecular Weight | 196.29 g/mol | [4] |

| CAS Number | 17351-75-6 | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.919 g/mL at 25 °C | [4] |

| Boiling Point | 126 °C at 14 mmHg | [4] |

| Refractive Index (n20/D) | 1.472 | [4] |

| Flash Point | 112.5 °C (closed cup) | [4] |

| Solubility | Moderately soluble in organic solvents, less soluble in water. | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of CHDVE is essential for its identification and for monitoring its polymerization.

Diagram 1: Chemical Structure of 1,4-Cyclohexanedimethanol Divinyl Ether

Caption: Simplified mechanism of CHDVE cationic photopolymerization.

-

Initiation: This step involves the generation of a cationic species that can initiate polymerization. In photopolymerization, this is achieved by the photolysis of a photoinitiator, typically an onium salt (e.g., diaryliodonium or triarylsulfonium salts). [5]Upon absorption of UV radiation, the photoinitiator undergoes cleavage to produce a strong acid. This acid then protonates a vinyl ether group of a CHDVE monomer, forming a carbocation.

-

Propagation: The newly formed carbocation is highly reactive and rapidly adds to the double bond of another CHDVE monomer. This process repeats, leading to the growth of the polymer chain. Due to the difunctional nature of CHDVE, a crosslinked network is formed as both vinyl ether groups on each monomer unit can participate in the polymerization.

-

Termination and Chain Transfer: The propagation of the polymer chain can be terminated by various mechanisms, including reaction with impurities, combination with the counter-ion from the initiator, or chain transfer to another monomer or solvent molecule. In cationic polymerization of vinyl ethers, chain transfer reactions are common and can influence the final molecular weight and properties of the polymer.

A key advantage of the cationic polymerization of vinyl ethers is that it is not inhibited by oxygen, unlike free-radical polymerization. [6]This allows for curing in air without the need for an inert atmosphere.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of CHDVE, its photopolymerization, and the characterization of the resulting polymer. These protocols are intended as a starting point and may require optimization based on specific experimental setups and desired material properties.

Synthesis of 1,4-Cyclohexanedimethanol Divinyl Ether

While CHDVE is commercially available, understanding its synthesis can be valuable. A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene. However, a more accessible laboratory-scale synthesis often involves a transvinylation reaction. A representative procedure for the synthesis of a divinyl ether from a diol is as follows:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, dissolve 1,4-cyclohexanedimethanol in a suitable solvent such as toluene.

-